9-Fluorenone-1-boronic acid
Overview
Description
Synthesis Analysis
9-Fluorenone-1-boronic acid can be synthesized from fluorenone via coupling reactions with aryl-halides, involving boron trifluoride catalyzed reactions or other boron-based methodologies. For instance, derivatives of 1-aryl-fluorenone are prepared from fluorenone through the use of 9-fluorenone-1-boronic acid, showcasing the compound's utility in creating diverse fluorenone derivatives with altered photophysical properties (Demeter et al., 1997).
Molecular Structure Analysis
The molecular structure of 9-fluorenone and its derivatives, including those involving boronic acid groups, significantly impacts their chemical and physical properties. Structural analyses, such as X-ray crystallography, reveal the details of these compounds, influencing their reactivity and interaction with other molecules. For instance, the structure of 9-substituted fluorene derivatives has been characterized to understand their photophysical behavior (Minabe et al., 2001).
Scientific Research Applications
Chemistry of Boron Compounds : The study of reactions between non-metallic elements and 9-Fluorenylidene derivatives, where 9-Fluorenylidene(2,2,6,6-tetramethylpiperidino)borane undergoes hydrogenation and reacts with elements like chlorine, bromine, iodine, and sulfur, yielding various derivatives including trithiaborolane and 1,2-oxaboretanes (Mayer & Nöth, 1990).
Photophysics of Aryl-substituted Derivatives : The photophysical properties of 1-aryl-fluorenone derivatives prepared from fluorenone via 9-fluorenone-1-boronic acid show strong influence by a new charge transfer transition, resulting in dual luminescence in some cases (Demeter et al., 1997).
Electrosynthesis of Poly(9-fluorenone) Films : The electrosynthesis of high-quality free-standing poly(9-fluorenone) films from 9-fluorenone in boron trifluoride diethyl etherate. These films exhibit good electrochemical behavior, thermal stability, and are efficient blue light emitters (Zhang et al., 2006).
Boronic Acid Sensors : Boronic acids, including derivatives of 9-fluorenone-1-boronic acid, have applications in sensing due to their interaction with diols and strong Lewis bases, useful in biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).
N-vinyl Nitrones Synthesis : The synthesis of N-vinyl nitrones from fluorenone via copper-mediated coupling between fluorenone oxime and vinyl boronic acids, which exhibit unique reactivity distinct from traditional cycloaddition reactions (Mo, Wink, & Anderson, 2012).
Fluorescent Chemosensors for Biological Applications : The development of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, with potential applications in disease diagnosis and treatment (Huang et al., 2012).
Catalysis in Organic Chemistry : The use of boronic acid derivatives in catalyzing reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the versatility of boronic acids in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
9-Fluorenone-1-boronic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, rinse thoroughly with plenty of water and seek medical advice if necessary .
Future Directions
Boronic acids, including 9-fluorenone-1-boronic acid, are increasingly being used in diverse areas of research . They have been utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems, has been reviewed .
properties
IUPAC Name |
(9-oxofluoren-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKHBOOTOGTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400706 | |
Record name | 9-Fluorenone-1-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenone-1-boronic acid | |
CAS RN |
194470-10-5 | |
Record name | 9-Fluorenone-1-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.